molecular formula C15H17N B8740740 n-Methyl-[1,1'-biphenyl]-4-ethanamine

n-Methyl-[1,1'-biphenyl]-4-ethanamine

Cat. No.: B8740740
M. Wt: 211.30 g/mol
InChI Key: VLKFAIHXYCUNJA-UHFFFAOYSA-N
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Description

n-Methyl-[1,1'-biphenyl]-4-ethanamine, provided with the CAS Number 669015-06-9, is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . Its structure features a biphenyl group linked to a methyl-ethylamine chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the biphenyl scaffold and amine functionality are of significant interest in pharmaceutical development for their potential biological activity . The N-methyl group on the amine is a particularly important feature; N-methylation is a well-established strategy in drug design to modulate the pharmacokinetic properties of bioactive molecules, potentially influencing metabolic stability and membrane permeability . This reagent serves as a useful building block for researchers developing new molecular entities, particularly in the construction of more complex molecules for screening and testing. It is offered as a high-purity material suitable for laboratory use. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-methyl-2-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C15H17N/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

VLKFAIHXYCUNJA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Protocol (Buchwald-Hartwig Amination):

  • Reactants : 4-Bromo-[1,1'-biphenyl], methylamine, Pd(OAc)₂, Xantphos (ligand), NaOt-Bu (base).

  • Conditions : Toluene, 100°C, 12–24 hours.

  • Yield : 70–85% (dependent on ligand and substrate purity).

Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with methylamine. Reductive elimination forms the C–N bond, regenerating the Pd catalyst. The use of bidentate phosphine ligands (e.g., Xantphos) enhances stability and selectivity.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

  • Competing hydrodehalogenation may occur with sterically hindered substrates.

Grignard Reaction Followed by Nitrile Reduction

This two-step approach leverages MnCl₂-catalyzed Grignard coupling to form the biphenyl nitrile, followed by nitrile reduction and N-methylation.

Step 1: Biphenyl Nitrile Synthesis

  • Reactants : o-Chlorobenzonitrile, p-tolylmagnesium bromide, MnCl₂.

  • Conditions : Tetrahydrofuran (THF), −5 to 5°C, 2–3 hours.

  • Yield : 92–98%.

Reaction Details :
MnCl₂ catalyzes the coupling of p-tolylmagnesium bromide with o-chlorobenzonitrile, forming 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. Excess Grignard reagent and low temperatures minimize byproducts like 4,4'-dimethylbiphenyl (<3.5%).

Step 2: Nitrile Reduction and Methylation

  • Reduction : 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile is hydrogenated using Ra-Ni or Pd/C under H₂ (50–100 psi) to yield 4-(2-aminoethyl)biphenyl.

  • Methylation : The primary amine undergoes Eschweiler-Clarke reaction with formaldehyde and formic acid, achieving >90% conversion to N-methyl-[1,1'-biphenyl]-4-ethanamine.

Advantages :

  • Scalable with high atom economy.

  • MnCl₂ is cost-effective compared to Pd catalysts.

Mechanochemical Synthesis

Ball milling offers a solvent-free alternative for coupling and amination steps.

Protocol Overview:

  • Reactants : 4-Bromo-[1,1'-biphenyl], methylamine hydrochloride, K₂CO₃, Pd(PPh₃)₄.

  • Conditions : Ball mill, 30 Hz, 60 minutes.

  • Yield : 65–75%.

Key Observations :

  • Mechanochemical activation reduces reaction time from hours to minutes.

  • Eliminates solvent waste but requires specialized equipment.

Reductive Amination of Biphenyl Acetaldehyde

This method constructs the ethylamine side chain via imine formation and reduction.

Synthesis Steps:

  • Aldehyde Preparation : Oxidation of 4-(2-hydroxyethyl)biphenyl using PCC yields biphenyl acetaldehyde.

  • Reductive Amination : Biphenyl acetaldehyde reacts with methylamine and NaBH₃CN in methanol, producing the target compound in 60–70% yield.

Challenges :

  • Biphenyl acetaldehyde is prone to polymerization.

  • Requires strict control of stoichiometry to avoid over-reduction.

Substitution of Biphenyl Ethyl Halides

Nucleophilic substitution of 4-(2-bromoethyl)biphenyl with methylamine offers a direct route.

Reaction Conditions:

  • Reactants : 4-(2-Bromoethyl)biphenyl, methylamine (excess), DMF, 80°C, 12 hours.

  • Yield : 50–60%.

Optimization Strategies :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

  • Higher temperatures (100°C) reduce reaction time but increase byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Catalyst Key Advantage Limitation
Pd-Catalyzed Amination70–85Pd(OAc)₂/XantphosHigh selectivityCostly Pd catalysts
Grignard/Nitrile Reduction90–95MnCl₂ScalabilityMulti-step process
Mechanochemical65–75Pd(PPh₃)₄Solvent-freeSpecialized equipment required
Reductive Amination60–70NaBH₃CNStraightforward imine chemistryAldehyde instability
Nucleophilic Substitution50–60NoneDirect amine introductionLow yield due to competing elimination

Chemical Reactions Analysis

Types of Reactions: n-Methyl-[1,1'-biphenyl]-4-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

n-Methyl-[1,1'-biphenyl]-4-ethanamine has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Methyl-[1,1'-biphenyl]-4-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

a) N-Methyl-[1,1':4',1''-terphenyl]-4-amine (PPS)
  • Structure : Extends the biphenyl core to a terphenyl system.
  • Impact : Increased aromatic conjugation enhances electronic delocalization, making PPS suitable for optoelectronic applications .
  • Synthesis : Achieved via one-step slow-release SMCC chemistry, contrasting with the multi-step routes required for biphenyl derivatives .
b) 4'-Ethynyl-[1,1'-biphenyl]-4-amine
  • Structure : Replaces the ethylamine chain with an ethynyl group.
  • Impact: The ethynyl group enables Sonogashira coupling for carbon-carbon bond formation, useful in polymer synthesis .
  • Reactivity : More reactive toward cross-coupling reactions compared to the saturated ethylamine chain in the target compound .

Functional Group Modifications

a) N-Methyl-[1,1'-biphenyl]-4-carboxamide (1l)
  • Structure : Substitutes the ethylamine with a carboxamide group.
  • Impact : The carboxamide enhances hydrogen-bonding capacity, improving crystallinity and solubility in polar solvents .
  • Synthesis : Prepared via reaction of [1,1'-biphenyl]-4-carbonyl chloride with 2-ethynylaniline and iodomethane (57% yield) .
b) N-([1,1'-biphenyl]-4-yl)-N-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (4)
  • Structure : Incorporates a sulfonamide-quinazoline moiety.
  • Synthesis : Reacts N-methyl-[1,1'-biphenyl]-4-amine with 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride in DMF .

Substituent Position and Chain Length

a) 1-(4-Methoxyphenyl)-N-methylmethanamine
  • Structure : Features a single phenyl ring with a methoxy group and shorter methylamine chain.
  • Impact : Reduced steric hindrance and lower molecular weight (MW: ~165.2 g/mol) compared to the biphenyl derivative (MW: 211.3 g/mol) .
  • Applications : Primarily used as a building block for antidepressants and neuroactive agents .
b) N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
  • Structure : Replaces the biphenyl core with a benzyl group and ethyl chain.
  • Impact : Increased hydrophobicity due to the ethylbenzyl group, making it suitable for lipid membrane penetration .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Reactivity
n-Methyl-[1,1'-biphenyl]-4-ethanamine 211.3 3.8 ~10 (DMSO) Amine alkylation, sulfonation
N-Methyl-[1,1'-biphenyl]-4-carboxamide 250.1 2.9 ~50 (DCM) Amide coupling, hydrolysis
4'-Ethynyl-[1,1'-biphenyl]-4-amine 195.2 3.2 ~5 (THF) Cross-coupling reactions

Key Research Findings

  • Electronic Properties : Biphenyl derivatives with ethylamine chains (e.g., this compound) exhibit tunable electronic behavior in molecular junctions due to the amine’s lone pair interacting with the aromatic system .
  • Pharmacological Potential: Sulfonamide derivatives of biphenyl-amines show promise in cardiac drug development, as seen in compound 4’s role as a troponin activator .
  • Synthetic Flexibility : Ethynyl and carboxamide variants demonstrate the adaptability of biphenyl-amine scaffolds in diverse synthetic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Methyl-[1,1'-biphenyl]-4-ethanamine, and how do reaction conditions influence yield?

  • Methodology : Common approaches include Suzuki-Miyaura coupling for biphenyl formation followed by reductive amination. For example, biphenyl intermediates are synthesized via palladium-catalyzed cross-coupling (e.g., 4-bromo-N-methylbenzylamine with aryl boronic acids), followed by reduction of the nitrile or imine group to the ethylamine moiety. Optimizing catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/EtOH) improves yield .
  • Key Variables : Temperature (80–120°C), stoichiometry of boronic acid derivatives, and pH during amination steps. Impurities often arise from incomplete coupling or over-reduction, requiring purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar analogs?

  • NMR : The methyl group on the amine appears as a singlet (~δ 2.2–2.5 ppm). Biphenyl protons show distinct splitting patterns (e.g., para-substituted protons at δ 7.3–7.6 ppm). ¹³C NMR confirms the methylamine carbon (~35–40 ppm) .
  • MS : ESI-MS typically displays [M+H]⁺ peaks at m/z 212 (C₁₅H₁₇N⁺). Fragmentation patterns (e.g., loss of methylamine) differentiate it from fluorinated analogs like 3′-Fluoro[1,1′-biphenyl]-4-ethanamine .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Protonation of the amine group at acidic pH (≤4) enhances aqueous solubility .
  • Stability : Degrades under strong oxidizing conditions or prolonged UV exposure. Store at −20°C in inert atmospheres to prevent amine oxidation or hydrolysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT Analysis : Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites. The biphenyl ring’s electron-rich regions favor electrophilic substitution, while the methylamine group acts as a weak base .
  • Reactivity Insights : Simulated interactions with cytochrome P450 enzymes reveal potential metabolic pathways, such as N-demethylation or hydroxylation at the biphenyl ring .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, conflicting receptor binding affinities may arise from differences in membrane preparation methods .
  • Structural Confounders : Verify purity via HPLC (>98%) to exclude isomers like N-ethyl derivatives, which may co-elute in crude samples .

Q. How does this compound interact with biomolecules (e.g., proteins or DNA), and what techniques validate these interactions?

  • Biophysical Methods :

  • SPR/Surface Plasmon Resonance : Measures real-time binding kinetics (e.g., KD ~10–100 µM) with target proteins like G-protein-coupled receptors .
  • Fluorescence Quenching : Monitors DNA intercalation via changes in ethidium bromide emission, with Stern-Volmer constants indicating weak to moderate binding .

Q. What are the limitations of current catalytic systems in scaling up this compound synthesis, and how can they be addressed?

  • Challenges : Pd-based catalysts are costly and prone to deactivation. Side reactions (e.g., homocoupling) reduce yields at >1 mmol scales .
  • Solutions : Use ligand-free Pd/C systems for easier recycling or switch to nickel catalysts for cost efficiency. Continuous-flow reactors minimize byproduct formation .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: [Relevant ID]) for validated reaction conditions .
  • Analytical Standards : Cayman Chemical (Item 37007) provides ≥98% pure analogs for calibration .
  • Computational Data : Access DFT parameters (basis sets, convergence criteria) from studies on structurally related organotellurium compounds .

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